molecular formula C24H17ClFN3O2 B5375235 (Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile

Cat. No.: B5375235
M. Wt: 433.9 g/mol
InChI Key: PRDADGIQMXDCQP-VBKFSLOCSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions:

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the methoxy groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core or methoxy groups.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

    Modulating Receptors: Acting as agonists or antagonists at various receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-(2-Chlorophenyl)benzimidazole: A derivative with similar structural features.

    3-Methoxybenzimidazole: Another derivative with a methoxy group.

Uniqueness

(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in other benzimidazole derivatives.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O2/c1-30-22-11-4-6-15(23(22)31-14-17-18(25)7-5-8-19(17)26)12-16(13-27)24-28-20-9-2-3-10-21(20)29-24/h2-12H,14H2,1H3,(H,28,29)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDADGIQMXDCQP-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)F)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)F)/C=C(/C#N)\C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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